4-amino-N~3~-(3-methoxybenzyl)-N~5~-(3-methylbutyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound during the early stage of synthesis
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism by which 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE exerts its effects involves interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Known for its antiproliferative activity against tumor cells.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-(3-METHYLBUTYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-(3-methylbutyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H24N4O3S/c1-11(2)7-8-20-18(24)16-14(19)15(22-26-16)17(23)21-10-12-5-4-6-13(9-12)25-3/h4-6,9,11H,7-8,10,19H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
NBHMYRNVPLXBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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